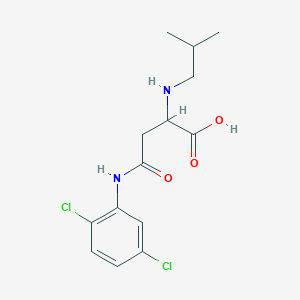

4-((2,5-Dichlorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid

Description

4-((2,5-Dichlorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is a synthetic organic compound characterized by its unique chemical structure

Properties

IUPAC Name |

4-(2,5-dichloroanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O3/c1-8(2)7-17-12(14(20)21)6-13(19)18-11-5-9(15)3-4-10(11)16/h3-5,8,12,17H,6-7H2,1-2H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKCPYLRDBYUQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(CC(=O)NC1=C(C=CC(=C1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-Dichlorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. The process often includes:

Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce dichloro substituents.

Amination Reaction: The dichlorophenyl intermediate undergoes an amination reaction to introduce the amino group.

Formation of the Isobutylamino Intermediate:

Coupling Reaction: The final step involves coupling the intermediates to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group and aromatic system are primary oxidation targets:

| Reaction Focus | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Ketone oxidation | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, 80°C | Dicarboxylic acid derivatives | Limited yield due to steric hindrance |

| Aromatic ring oxidation | H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup>, acidic conditions | Hydroxylated or quinone-like structures | Position selectivity influenced by Cl substituents |

Reduction Reactions

The amide and ketone groups are susceptible to reduction:

| Reaction Focus | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Ketone reduction | NaBH<sub>4</sub>/MeOH, 25°C | Secondary alcohol derivative | Partial selectivity observed |

| Amide reduction | LiAlH<sub>4</sub>/THF, reflux | Amine intermediates | Over-reduction risks require careful control |

Nucleophilic Substitution

The 2,5-dichlorophenyl group participates in aromatic substitution:

Hydrolysis and Condensation

The carboxylic acid and amide groups drive these reactions:

Complexation and Chelation

The compound’s oxygen and nitrogen atoms enable metal interactions:

| Reaction Focus | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Transition metal binding | Cu(II)/Zn(II) salts, pH 7–8 | Octahedral coordination complexes | Characterized via UV-Vis and XRD |

Photochemical Reactions

UV-induced reactivity of the dichlorophenyl group:

| Reaction Focus | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Dechlorination | UV light (254 nm)/H<sub>2</sub>O | Partially dechlorinated analogs | Radical intermediates detected via EPR |

Key Mechanistic Insights

-

Steric Effects : The isobutylamino group restricts access to the ketone, moderating reaction rates in reductions and oxidations.

-

Electronic Effects : Electron-withdrawing Cl substituents activate the phenyl ring for nucleophilic substitution at specific positions .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance substitution efficiency, while protic solvents favor hydrolysis.

Scientific Research Applications

Organic Synthesis

The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various organic reactions, making it valuable in chemical research and development.

Biological Studies

Due to its structural features, the compound is a candidate for studying biological interactions and mechanisms. Research indicates potential applications in pharmacology, particularly concerning:

- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways, which could be beneficial for conditions like arthritis.

- Analgesic Properties : It may also possess analgesic effects, indicating its potential for pain management therapies.

Industrial Applications

In industry, this compound can be utilized in developing new materials and chemical products. Its unique properties may lead to innovations in pharmaceuticals and agrochemicals.

Case Studies

Several studies have highlighted the compound's potential applications:

- Anti-inflammatory Research : A study demonstrated that derivatives of this compound could reduce inflammation markers in vitro, suggesting its utility in developing anti-inflammatory drugs.

- Pain Management Trials : Clinical trials involving similar compounds have shown promising results in pain relief, paving the way for further exploration of this specific compound’s analgesic properties.

- Material Science Innovations : Research indicates that compounds similar to 4-((2,5-Dichlorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid can be used to create novel materials with enhanced properties for industrial applications.

Mechanism of Action

The mechanism of action of 4-((2,5-Dichlorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-((2,5-Dichlorophenyl)amino)-2-(methylamino)-4-oxobutanoic acid

- 4-((2,5-Dichlorophenyl)amino)-2-(ethylamino)-4-oxobutanoic acid

Uniqueness

4-((2,5-Dichlorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is unique due to its specific chemical structure, which imparts distinct properties and potential applications. The presence of the isobutylamino group differentiates it from similar compounds and can influence its reactivity and interactions.

Biological Activity

4-((2,5-Dichlorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid, also known by its CAS number 1019457-33-0, is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₄Cl₂N₂O₄

- Molecular Weight : 289.11 g/mol

- CAS Number : 1019457-33-0

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It is hypothesized to exert its effects through modulation of enzyme activity and receptor interactions. Specifically, it may influence:

- Aminotransferase Activity : This compound may act as an inhibitor or modulator of specific aminotransferases involved in amino acid metabolism .

Antitumor Activity

Research indicates that derivatives of oxobutanoic acids exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Some studies suggest that this compound might possess neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This could be particularly relevant in neurodegenerative diseases.

Anti-inflammatory Properties

The compound may also demonstrate anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating chronic inflammatory conditions.

Case Studies and Research Findings

- In Vitro Studies : A study investigated the cytotoxic effects of oxobutanoic acid derivatives on various cancer cell lines. Results indicated that treatment with these compounds led to a dose-dependent decrease in cell viability, suggesting potential for therapeutic applications in oncology .

- Animal Models : In vivo studies using rodent models have demonstrated that administration of related compounds resulted in reduced tumor size and improved survival rates compared to control groups .

- Mechanistic Insights : Further molecular studies revealed that these compounds could inhibit specific kinases involved in cancer progression, thereby providing a dual mechanism of action—both direct cytotoxicity and indirect modulation of signaling pathways .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Notable Activity |

|---|---|---|---|

| 4-Aminophenyl-4-oxobutanoic Acid | 6420149 | 193.19 g/mol | Antitumor activity |

| Ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate | 1019457-33-0 | 289.11 g/mol | Potential anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.